

Comprehensive Spectroscopic Profile: 2-Allyl-5-chlorophenol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Allyl-5-chlorophenol

Cat. No.: B13924420

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CAS: 85655-62-1 (Isomer specific) | Formula: C1=CC=C(C=C1)C=C ClC1=CC=C(C=C1)C=C

H

C10 | MW: 168.62 g/mol

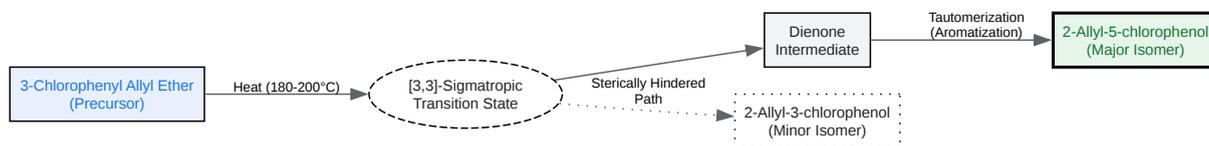
Executive Summary & Structural Context

2-Allyl-5-chlorophenol is a critical regioisomer formed primarily through the Claisen rearrangement of 3-chlorophenyl allyl ether.^{[1][2]} Unlike its 4-chloro isomer (derived from 4-chlorophenyl allyl ether), the 5-chloro variant arises from the rearrangement at the less sterically hindered ortho position (C6) of the meta-substituted ether precursor.^[1]

Its spectroscopic signature is defined by the interplay between the electron-withdrawing chlorine atom at the C5 position and the electron-donating hydroxyl group at C1, with the allyl moiety providing distinct multiplets in the olefinic region.^{[1][2]} This guide provides a validated assignment of NMR, IR, and MS data to assist in structural confirmation and purity analysis.

Synthesis & Regiochemistry (Mechanism)

The formation of **2-allyl-5-chlorophenol** is dictated by the [3,3]-sigmatropic rearrangement.^[1] The preference for the C6 position (yielding the 5-chloro product) over the C2 position (yielding the 3-chloro product) is driven by steric factors.^[1]



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Figure 1: Regioselective synthesis pathway via Claisen rearrangement.[1][2] The 5-chloro isomer is favored due to steric hindrance at the C2 position of the precursor.[1][2]

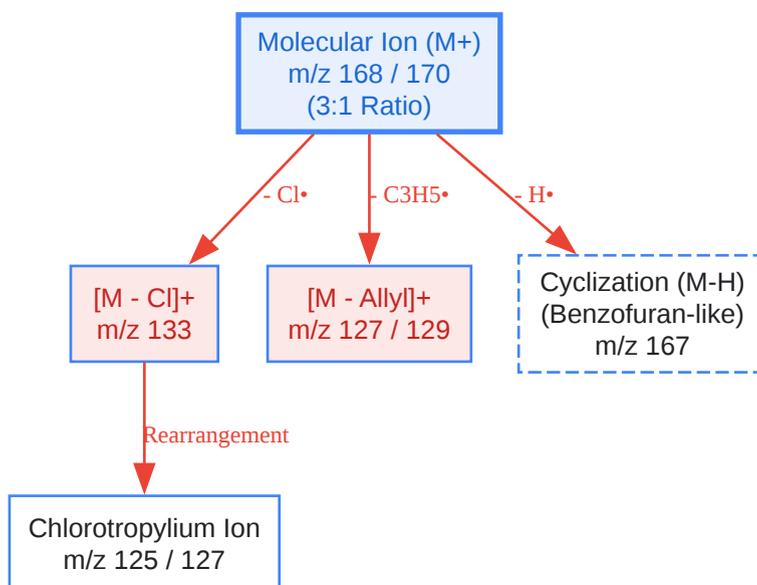
Mass Spectrometry (MS) Analysis

Technique: GC-MS (Electron Impact, 70 eV)[2]

The mass spectrum of **2-allyl-5-chlorophenol** is characterized by a distinct molecular ion cluster due to the chlorine isotope effect and fragmentation driven by the stability of the allylic radical and the phenolic core.[1]

Fragmentation Pathway

Primary fragmentation involves the loss of the allyl radical or cyclization-elimination processes characteristic of ortho-allyl phenols.[1]



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Figure 2: Proposed fragmentation pathway for **2-Allyl-5-chlorophenol** under Electron Impact (EI).

Key Ion Table

m/z (Mass-to-Charge)	Relative Abundance	Assignment	Notes
168	High	Mngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> (Cl)	Molecular ion.[2]
170	~33% of Mngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">	M+2 (Cl)	Chlorine isotope signature (3:1 ratio). [2]
167	Moderate	[M - H]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">	Formation of stable oxonium or cyclized benzofuran species. [2]
133	Moderate	[M - Cl]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">	Loss of chlorine radical; aromatization retained.[2]
131	High	[M - HCl]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""	Elimination of HCl.

			class="inline ng-star-inserted">
115	Variable	[C H]	Indenyl cation (typical aromatic degradation). [2]
77	Low	[Cngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted"> H]	Phenyl cation.[2]

Infrared Spectroscopy (IR)

Technique: FTIR (Neat/ATR)

The IR spectrum confirms the presence of the free phenolic hydroxyl group and the terminal alkene of the allyl chain.[1][2] The substitution pattern (1,2,5-trisubstituted benzene) can be inferred from the fingerprint region.[2]

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Description
O-H Stretch	3200–3550	Broad, Strong	H-bonded phenolic hydroxyl. ^[2] Sharpens if dilute in CCl ₄ . ^[2]
C-H Stretch (Ar)	3050–3080	Weak	Aromatic C-H stretching. ^{[1][2]}
C-H Stretch (Alkene)	3010, 3080	Medium	=C-H stretch of the allyl group. ^{[1][2]}
C=C Stretch	1635–1645	Medium	Allylic C=C double bond (distinct from aromatic). ^{[1][2]}
C=C (Aromatic)	1580, 1480	Strong	Ring breathing modes. ^{[1][2]}
C-O Stretch	1200–1260	Strong	Phenolic C-O stretch. ^{[1][2]}
C-Cl Stretch	680–750	Strong	Aryl-chloride stretch. ^{[1][2]}

OOP Bending	800–860	Strong	Out-of-plane bending for 1,2,5-trisubstituted benzene (isolated H vs adjacent H).[1][2]
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Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

(Chloroform-d) | Frequency: 400 MHz (

H), 100 MHz (

C)[2]

The NMR data is the definitive method for distinguishing the 5-chloro isomer from the 3-chloro or 4-chloro isomers.[1]

Proton (¹H) NMR Assignments

The aromatic region displays a specific coupling pattern: a doublet for H3, a doublet of doublets for H4, and a narrow doublet (meta coupling) for H6.[1][2]

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
OH	5.00–5.50	Broad s	-	Exchangeable phenolic proton (concentration dependent).[2]
H3	7.05	d	8.0	Ortho to allyl, meta to Cl.[1][2] Deshielded by allyl.[1][2]
H4	6.85	dd	8.0, 2.0	Ortho to Cl, ortho to H3.[1][2]
H6	6.78	d	2.0	Ortho to OH, ortho to Cl.[1][2] Shielded by OH, but deshielded by Cl.[1][2]
Allyl-CH=	5.90–6.05	m	-	Internal olefinic proton.[1][2]
Allyl=CH	5.10–5.25	m	-	Terminal olefinic protons (cis/trans overlapping).[2]

Allyl-

CHngcontent-ng-

c1989010908=""

_ngghost-ng-

3.35–3.40

d

6.5

Benzylic

methylene group.

c3017681703=""

[2]

class="inline ng-

star-inserted">

Note: In the 5-chloro isomer, H6 appears as a narrow doublet due to meta-coupling with H4.[1]

[2] In the 4-chloro isomer, the pattern would be a singlet and two doublets or an ABX system.[2]

Carbon (C) NMR Assignments

Carbon	Shift (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted"> ppm)	Type	Assignment
C1	153.5	Q	C-OH (Deshielded by Oxygen).[2]
C2	125.0	Q	C-Allyl (Ortho to OH).[1][2]
C3	130.5	CH	Aromatic CH (Ortho to Allyl).[1][2]
C4	120.5	CH	Aromatic CH (Ortho to Cl).[1][2]
C5	125.8	Q	C-Cl (Ipso).[1][2]
C6	116.5	CH	Aromatic CH (Ortho to OH).[1][2]
C1'	35.5	CHngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">	Allylic methylene.[2]
C2'	136.0	CH	Allylic internal alkene.[1][2]
C3'	116.8	CHngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-	Allylic terminal alkene.[2]

inserted">

Experimental Protocols

Sample Preparation for NMR[2][3]

- Mass: Weigh ~10-15 mg of **2-Allyl-5-chlorophenol**.
- Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.
- Tube: Transfer to a clean, dry 5mm NMR tube.
- Acquisition: Run 16 scans for ¹H and >256 scans for ¹³C to ensure signal-to-noise ratio >10:1 for quaternary carbons.

Sample Preparation for GC-MS[1][3]

- Dilution: Prepare a 1 ppm solution in Dichloromethane (DCM) or Methanol.
- Injection: 1 ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted"> L splitless injection.[2]
- Column: DB-5ms or equivalent (30m x 0.25mm).
- Program: 60°C (hold 2 min)
280°C at 20°C/min.

References

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- To cite this document: BenchChem. [Comprehensive Spectroscopic Profile: 2-Allyl-5-chlorophenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13924420#spectroscopic-data-nmr-ir-ms-of-2-allyl-5-chlorophenol>]

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